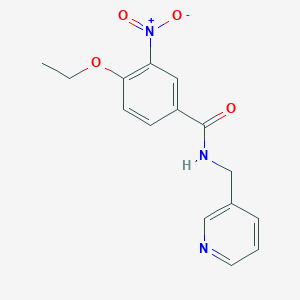
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide, also known as AG490, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits JAKs by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to selectively inhibit the activity of JAK2 and JAK3, while having little effect on JAK1 and TYK2. The inhibition of JAKs by 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide leads to the suppression of downstream signaling pathways, including the JAK-STAT pathway, the PI3K-Akt pathway, and the MAPK pathway.
Biochemical and Physiological Effects
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of angiogenesis, and modulation of immune responses. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has also been shown to suppress the activation of T cells and B cells, which play a critical role in autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and availability. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well characterized. However, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide also has some limitations, including its potential off-target effects and toxicity at high concentrations. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide may also have limited efficacy in certain diseases, depending on the underlying molecular mechanisms.
将来の方向性
There are several future directions for the research and development of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide. One potential direction is the optimization of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide derivatives with improved potency, selectivity, and pharmacokinetics. Another direction is the investigation of the combination of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide with other therapeutic agents, such as chemotherapy and immunotherapy, for synergistic effects. Additionally, the identification of biomarkers for 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide response and resistance can help to personalize the treatment of patients with different diseases. Finally, the development of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide as a therapeutic agent for specific diseases, such as cancer and autoimmune diseases, requires further preclinical and clinical studies to evaluate its safety and efficacy.
Conclusion
In conclusion, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide inhibits JAKs and downstream signaling pathways, leading to the suppression of cell proliferation, induction of apoptosis, and modulation of immune responses. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, but also has some limitations and future directions for further research and development. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has the potential to be developed as a therapeutic agent for specific diseases, but further studies are needed to evaluate its safety and efficacy.
合成法
The synthesis of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide involves the reaction of 4-ethoxy-3-nitrobenzoic acid with thionyl chloride to form 4-ethoxy-3-nitrobenzoyl chloride, which is then reacted with 3-pyridinemethanol to form 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide. The purity of 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide can be enhanced through recrystallization and HPLC purification.
科学的研究の応用
4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of Janus kinases (JAKs), which play a critical role in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, 4-ethoxy-3-nitro-N-(3-pyridinylmethyl)benzamide can suppress the activation of downstream transcription factors, such as STAT3 and STAT5, which are involved in cell proliferation, survival, and differentiation.
特性
IUPAC Name |
4-ethoxy-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-2-22-14-6-5-12(8-13(14)18(20)21)15(19)17-10-11-4-3-7-16-9-11/h3-9H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKDHHNGSGXAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)

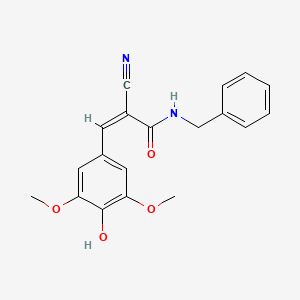
![N-{[(4-bromophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5748764.png)
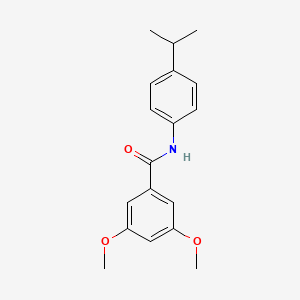
![4-ethyl-8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5748782.png)
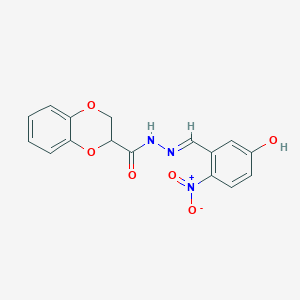
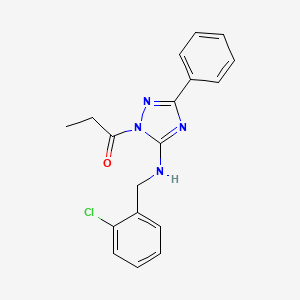
![2-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5748807.png)